molecular formula C13H18N4O3S B2640905 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide CAS No. 2034552-13-9

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide

Cat. No.: B2640905
CAS No.: 2034552-13-9
M. Wt: 310.37
InChI Key: OETROMVPNBOVFJ-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide is a complex organic compound that features a furan ring, a pyrazole ring, and a pyrrolidine sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl pyrazole intermediate. This intermediate is then reacted with an appropriate ethylating agent to introduce the ethyl group. Finally, the pyrrolidine-1-sulfonamide moiety is introduced through a sulfonamide formation reaction, often using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyrazole rings can engage in π-π interactions or hydrogen bonding, while the sulfonamide group can form strong hydrogen bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide
  • N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyrrolidine-1-sulfonamide

Uniqueness

This compound is unique due to its combination of a furan ring, a pyrazole ring, and a pyrrolidine sulfonamide group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]pyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c18-21(19,17-6-1-2-7-17)15-5-8-16-11-12(10-14-16)13-4-3-9-20-13/h3-4,9-11,15H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETROMVPNBOVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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